molecular formula C11H11N3O B1607485 2-Methylquinoline-4-carbohydrazide CAS No. 29620-66-4

2-Methylquinoline-4-carbohydrazide

Cat. No. B1607485
CAS RN: 29620-66-4
M. Wt: 201.22 g/mol
InChI Key: FECUFBYEIDSVGX-UHFFFAOYSA-N
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Description

2-Methylquinoline-4-carbohydrazide is a chemical compound with the molecular formula C11H11N3O . It has a molecular weight of 201.23 g/mol . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-methylquinoline-4-carbohydrazide derivatives has been reported in the literature . Aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxylic acid derivatives in ethanol . The reaction is regioselective and ring closure occurs at the position with less steric hindrance .


Molecular Structure Analysis

The molecular structure of 2-Methylquinoline-4-carbohydrazide is characterized by a quinoline ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 4-position . The InChI code for the compound is 1S/C11H11N3O/c1-7-6-9 (11 (15)14-12)8-4-2-3-5-10 (8)13-7/h2-6H,12H2,1H3, (H,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylquinoline-4-carbohydrazide are not detailed in the search results, quinoline derivatives are known to undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

2-Methylquinoline-4-carbohydrazide has a molecular weight of 201.22 g/mol . It has a XLogP3 value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 1 . The topological polar surface area is 68 Ų . The compound has a complexity of 244 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

2-Methylquinoline-4-carbohydrazide: is a significant scaffold in drug discovery due to its quinoline structure, which is a common motif in many pharmacologically active compounds . Its versatility allows for the synthesis of various bioactive molecules, particularly in the development of:

Life Sciences

In life sciences, 2-Methylquinoline-4-carbohydrazide has potential applications in:

Each of these fields leverages the unique chemical structure of 2-Methylquinoline-4-carbohydrazide to explore and develop new technologies, treatments, and methodologies that can significantly impact scientific research and industry applications .

Future Directions

While specific future directions for the study of 2-Methylquinoline-4-carbohydrazide are not provided in the search results, the synthesis and study of quinoline derivatives continue to be an active area of research due to their wide range of biological activities .

properties

IUPAC Name

2-methylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-6-9(11(15)14-12)8-4-2-3-5-10(8)13-7/h2-6H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUFBYEIDSVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332438
Record name 2-methylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29620-66-4
Record name 2-methylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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